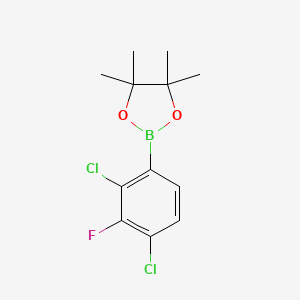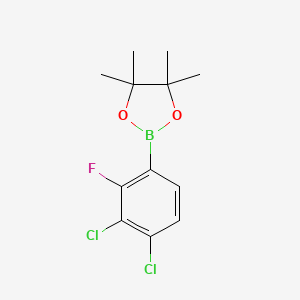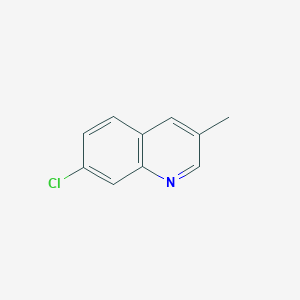
7-Chloro-3-methylquinoline
概要
説明
7-Chloro-3-methylquinoline is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . It is a white to light yellow crystal powder . The molecular formula is C10H8ClN and the molecular weight is 177.63 .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various protocols reported in the literature, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 7-Chloro-3-methylquinoline consists of a benzene ring fused with a pyridine moiety . The presence of the chlorine atom and the methyl group on the quinoline ring may influence its chemical properties and reactivity.Chemical Reactions Analysis
Quinoline derivatives, including 7-Chloro-3-methylquinoline, have been used in various chemical reactions to synthesize biologically and pharmaceutically active compounds . The reactivity of these compounds can be influenced by the substitution on the heterocyclic pyridine ring .Physical And Chemical Properties Analysis
7-Chloro-3-methylquinoline has a density of 1.225±0.06 g/cm3 (Predicted), a melting point of 45-48 °C, a boiling point of 278 °C (Press: 759 Torr), and a refractive index of 1.635 .科学的研究の応用
Photodegradation of Herbicides
7-Chloro-3-methylquinoline (7CMQ) has been studied for its role in the photodegradation of quinolinecarboxylic herbicides in aqueous solutions. Under UV irradiation, 7CMQ is formed through a decarboxylation reaction from the herbicide 7-chloro-3-methylquinoline-8-carboxylic acid. This process is affected by factors like dissolved organic carbon and sunlight irradiation, and can lead to complete mineralization of these herbicides (Pinna & Pusino, 2012).
Cancer Research
7-Chloro-3-methylquinoline derivatives have shown potential in cancer research. A particular derivative, 1-(7-Chloroquinolin-4-yl)-2-[(1H-pyrrol-2-yl)methylene]hydrazine, exhibited notable cytotoxic activity against various cancer cell lines, including melanoma cells, suggesting its potential as a lead for antitumor compounds (Montenegro et al., 2012).
Synthesis and Modification
Studies have focused on the synthesis and modification of 7CMQ and its derivatives. One approach involves the dehalogenation of chloroquinoline-3-carbaldehydes to synthesize various aldehydes, including 7-methylquinoline-3-carbaldehyde (Klad'ko, Vodzinskii & Ishkov, 2015). Another study described the room-temperature acid-catalyzed methanolysis of various substituted quinolines, including 7CMQ derivatives (Behforouz, Haddad, Cai & Gu, 1998).
Spectroscopic and Structural Analysis
The structural and spectroscopic features of 7CMQ have been examined using various techniques like UV-Vis, NMR, and vibrational spectral techniques. These studies help in understanding the pharmaceutical potential of 7CMQ in comparison with other substituted quinolines (Kose, Atac & Bardak, 2018).
Antimicrobial Applications
7CMQ derivatives have been synthesized and tested for their antimicrobial activity. For example, 2-chloro-6-methylquinoline hydrazones were evaluated for their antibacterial and antifungal activities against various strains, demonstrating the potential use of 7CMQ derivatives in antimicrobial applications (Bawa, Kumar, Drabu & Kumar, 2009).
Antiplasmodial Activity
Research has also been conducted on the synthesis of novel 7CMQ derivatives for their antimalarial activity. These compounds were synthesized and tested against strains of Plasmodium falciparum, and some showed promising results as potential antimalarial agents (Akhter, Saha, Tanwar, Alam & Zaman, 2015).
Pharmacological Properties
7CMQ has been used in the synthesis of compounds with potential pharmacological activities, such as anticonvulsant, antinociceptive, and anti-inflammatory. The synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides demonstrated their effectiveness in in vivo models for various conditions (Wilhelm et al., 2014).
作用機序
While the specific mechanism of action for 7-Chloro-3-methylquinoline is not mentioned in the retrieved papers, quinoline derivatives are known to exhibit various biological activities. They are used in the treatment of various diseases and conditions, including malaria, microbial infections, cancer, hypertension, and inflammation .
Safety and Hazards
将来の方向性
Quinoline and its derivatives, including 7-Chloro-3-methylquinoline, continue to be an area of interest in medicinal chemistry research due to their versatile applications . Future research may focus on the synthesis of new structural prototypes with more effective biological and pharmaceutical activities .
特性
IUPAC Name |
7-chloro-3-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-4-8-2-3-9(11)5-10(8)12-6-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYHSWFYBFHXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Cl)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-methylquinoline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


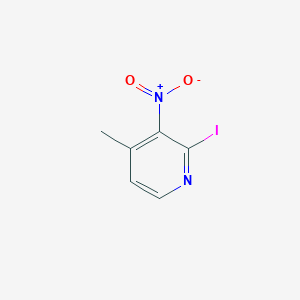


![1-[(4-Bromophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B3215600.png)
![4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B3215604.png)
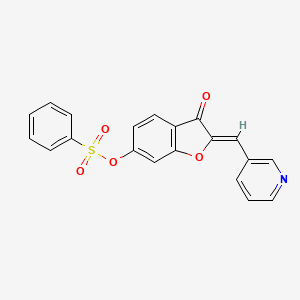



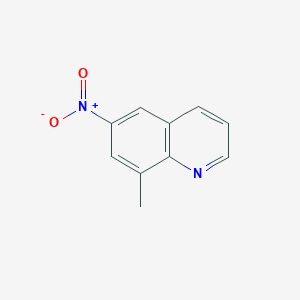
![Methyl 3-[(2,2-dimethoxyethyl)amino]butanoate](/img/structure/B3215652.png)
